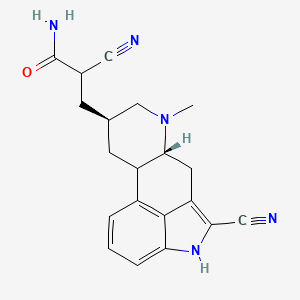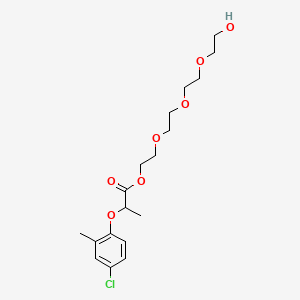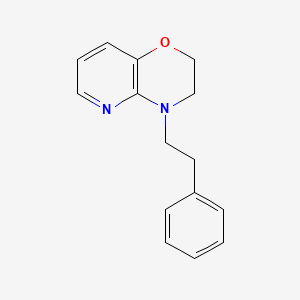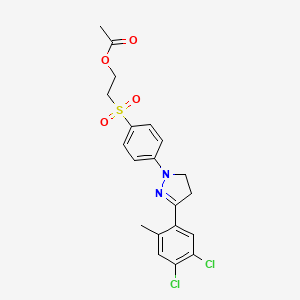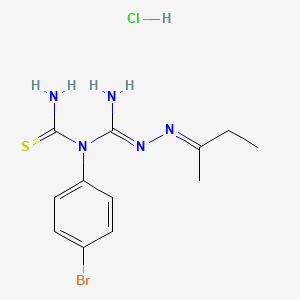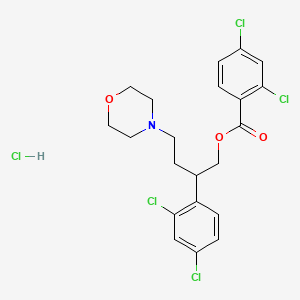
Benzoic acid, 2,4-dichloro-, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2,4-dichloro-, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride is a synthetic organic compound It is characterized by its complex structure, which includes multiple chlorine atoms and a morpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,4-dichloro-, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride typically involves multiple steps:
Formation of the ester: This step involves the esterification of benzoic acid, 2,4-dichloro- with 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butanol under acidic conditions.
Hydrochloride formation: The ester is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale esterification and subsequent conversion to the hydrochloride salt. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2,4-dichloro-, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products
Oxidation: Products include carboxylic acids and ketones.
Reduction: The primary product is the corresponding alcohol.
Substitution: Products vary depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2,4-dichloro-, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of benzoic acid, 2,4-dichloro-, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 2,4-dichloro-, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester: The non-hydrochloride form of the compound.
Benzoic acid, 2,4-dichloro-, 2-(2,4-dichlorophenyl)-4-(4-piperidinyl)butyl ester: A similar compound with a piperidine ring instead of a morpholine ring.
Uniqueness
The presence of the morpholine ring and the hydrochloride salt form distinguishes benzoic acid, 2,4-dichloro-, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride from its analogs. These structural features may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
119585-17-0 |
|---|---|
Molekularformel |
C21H22Cl5NO3 |
Molekulargewicht |
513.7 g/mol |
IUPAC-Name |
[2-(2,4-dichlorophenyl)-4-morpholin-4-ylbutyl] 2,4-dichlorobenzoate;hydrochloride |
InChI |
InChI=1S/C21H21Cl4NO3.ClH/c22-15-1-3-17(19(24)11-15)14(5-6-26-7-9-28-10-8-26)13-29-21(27)18-4-2-16(23)12-20(18)25;/h1-4,11-12,14H,5-10,13H2;1H |
InChI-Schlüssel |
WFIXSCPABWSTJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCC(COC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=C(C=C(C=C3)Cl)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-but-2-enedioic acid;1-[1-[5-chloro-2-(3,4-dichlorophenyl)sulfanylphenyl]ethyl]-4-(2-methoxyethyl)piperazine](/img/structure/B15183676.png)

![N-[[[1-Oxo-3-[[2-(2-oxoimidazolidin-1-YL)ethyl]amino]propyl]amino]methyl]acrylamide](/img/structure/B15183710.png)



